molecular formula C18H16ClN3S B4861074 3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole

3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole

Cat. No.: B4861074
M. Wt: 341.9 g/mol
InChI Key: MQJYVMLIBNCVQY-JXMROGBWSA-N
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Description

3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The compound’s structure features a triazole ring substituted with a chlorophenyl group, a methyl group, and a phenylprop-2-enyl sulfanyl group, making it a unique and potentially versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells.

Comparison with Similar Compounds

Similar compounds to 3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole include other 1,2,4-triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3S/c1-22-17(15-11-5-6-12-16(15)19)20-21-18(22)23-13-7-10-14-8-3-2-4-9-14/h2-12H,13H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJYVMLIBNCVQY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
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3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
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3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
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3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
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3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Reactant of Route 6
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3-(2-chlorophenyl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole

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